molecular formula C9H6N2O4 B1342714 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid CAS No. 5715-10-6

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

Cat. No. B1342714
CAS RN: 5715-10-6
M. Wt: 206.15 g/mol
InChI Key: AGHPRNIZXNTHNO-UHFFFAOYSA-N
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Description

“2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has been used in the study of the proline biosynthetic enzyme Δ 1 -pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1), which is consistently upregulated across multiple cancer types .


Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It has been used in the study of PYCR1, where it was found to block both the P5C substrate pocket and the NAD(P)H binding site .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.16 . It is a solid at room temperature and has a melting point of over 320 degrees Celsius .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies on its interaction with the PYCR1 enzyme and its potential use in cancer treatment. The results from the study of PYCR1 provide a proof-of-concept for the inhibitor discovery approach and a basis for fragment-to-lead optimization .

properties

IUPAC Name

2,4-dioxo-1H-quinazoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-6-4(8(13)14)2-1-3-5(6)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHPRNIZXNTHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598991
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid

CAS RN

5715-10-6
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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